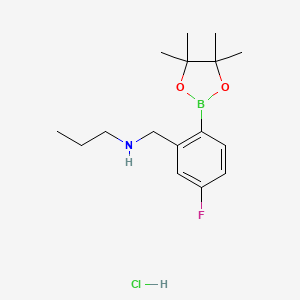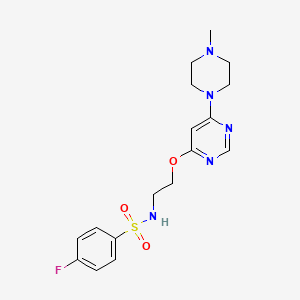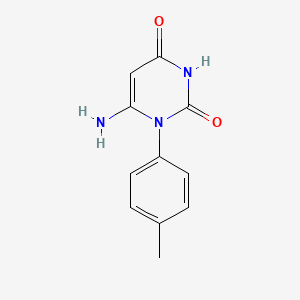
4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester, HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride” is a chemical compound with the CAS Number: 2096330-19-5 . Its molecular weight is 329.65 . The IUPAC name for this compound is N-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-1-propanamine hydrochloride .
Synthesis Analysis
The synthesis of this compound might involve Suzuki–Miyaura (SM) cross-coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound might participate in Suzuki–Miyaura coupling reactions . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
The compound is stored at refrigerated temperatures . The country of origin for this compound is CN .科学的研究の応用
Analytical Chemistry Applications
Organoboron compounds like phenylboronic acid pinacol esters have been studied for their potential in analytical applications, such as in the development of sensor technologies. For instance, organoboron compounds have been applied as Lewis acid receptors of fluoride anions in polymer membrane electrodes, highlighting their selectivity and responsiveness to fluoride ions under specific conditions. This selectivity is crucial for developing sensors and analytical methods for fluoride detection in various environmental and biological samples (Jańczyk et al., 2012).
Polymer Science
In polymer science, organoboron compounds have been utilized in the synthesis of polymers with specific functionalities. For example, poly(ester-amide)s incorporating a H2O2-cleavable phenylboronic acid ester have been synthesized for potential use in H2O2-responsive delivery vehicles. These materials degrade in the presence of hydrogen peroxide, a feature that could be particularly useful in developing smart drug delivery systems that respond to the oxidative stress conditions in certain diseases (Cui et al., 2017).
Organic Synthesis and Catalysis
Research in organic synthesis has explored the use of organoboron compounds in facilitating various chemical transformations. For instance, nickel-catalyzed borylation of polyfluoroarenes via C-F bond activation has been reported, converting these substrates into their corresponding boronate esters. This method demonstrates the utility of organoboron compounds in synthesizing building blocks for further chemical synthesis, showcasing their role in expanding the toolkit available for organic chemists (Zhou et al., 2016).
Environmental and Material Chemistry
Organoboron compounds' reactivity and stability under various conditions have been of interest in environmental chemistry and material science. Studies have examined the hydrolysis susceptibility of phenylboronic pinacol esters at physiological pH, providing insights into their stability and potential degradation pathways in biological or environmental contexts (Achilli et al., 2013).
Photoluminescence and Materials Science
A fascinating discovery in materials science is the long-lived room-temperature phosphorescence observed in simple arylboronic esters. This property challenges the traditional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups, opening new avenues for research in organic phosphorescent materials for applications in bioimaging, sensing, and optoelectronics (Shoji et al., 2017).
将来の方向性
The future directions for this compound could involve its use in various chemical reactions, particularly in the field of organic synthesis. Its potential applications in the development of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy, could also be explored .
作用機序
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
Boronic acids and their esters, including this compound, are known to be involved in suzuki–miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound (like our compound) with a halide or pseudo-halide using a palladium catalyst .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound can participate in carbon-carbon bond formation, contributing to the synthesis of complex organic molecules .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water .
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound can contribute to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
生化学分析
Biochemical Properties
The compound is involved in biochemical reactions, particularly as boron-carriers suitable for neutron capture therapy . It is generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction
Cellular Effects
Boronic acids and their esters are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
In the Suzuki–Miyaura coupling reaction, it participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Temporal Effects in Laboratory Settings
Boronic acids and their esters, including 4-Fluoro-2-(N-propylaminomethyl)phenylboronic acid pinacol ester hydrochloride, are only marginally stable in water . The rate of hydrolysis of these compounds is considerably accelerated at physiological pH . Therefore, the temporal effects of this compound in laboratory settings would be influenced by these factors.
Metabolic Pathways
Boronic acids and their esters are known to interact with various enzymes and cofactors .
特性
IUPAC Name |
N-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BFNO2.ClH/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17;/h7-8,10,19H,6,9,11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEMVQUDSPDBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CNCCC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2503547.png)

![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
![N-tert-butyl-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2503551.png)
![N-[2-(FURAN-3-YL)ETHYL]-5-METHYL-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B2503554.png)


![1-methyl-6-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2503559.png)


![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)
![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)
![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)
